Fmoc-L-4-Fosfonometilfenilalanina

Descripción general

Descripción

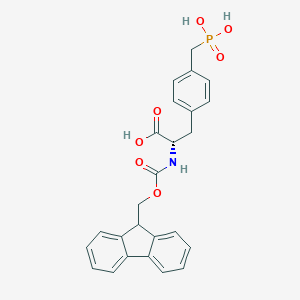

Fmoc-L-4-Phosphonomethylphenylalanine is a derivative of phenylalanine, an amino acid, with a phosphonomethyl group attached to the phenyl ring.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, Fmoc-L-4-Phosphonomethylphenylalanine is used as a building block for the synthesis of complex peptides and proteins.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. Its ability to mimic natural amino acids while introducing new functional groups makes it a valuable tool for probing biological systems .

Medicine: In medicine, Fmoc-L-4-Phosphonomethylphenylalanine is explored for its potential in drug development. Its derivatives are investigated for their therapeutic properties, including anti-cancer and anti-inflammatory activities .

Industry: In the industrial sector, this compound is used in the production of specialized materials and as a reagent in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents and specific reagents to ensure the successful attachment of the phosphonomethyl group .

Industrial Production Methods: Industrial production of Fmoc-L-4-Phosphonomethylphenylalanine involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for research and pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-L-4-Phosphonomethylphenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the phosphonomethyl group, altering the compound’s properties.

Substitution: The phenyl ring can undergo substitution reactions, introducing new functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products:

Mecanismo De Acción

The mechanism of action of Fmoc-L-4-Phosphonomethylphenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonomethyl group can mimic phosphate groups, allowing the compound to modulate enzyme activity and signaling pathways. This interaction can lead to changes in cellular processes, making it a valuable tool for studying biochemical pathways and developing new therapeutics .

Comparación Con Compuestos Similares

Fmoc-L-4-Methylphenylalanine: Similar in structure but lacks the phosphonomethyl group, making it less versatile in certain applications.

Fmoc-L-4-Phosphonomethyltyrosine: Contains a similar phosphonomethyl group but attached to a tyrosine residue, offering different reactivity and applications.

Uniqueness: Fmoc-L-4-Phosphonomethylphenylalanine stands out due to its unique combination of the Fmoc protection group and the phosphonomethyl group. This combination allows for precise modifications in peptide synthesis and provides unique properties that are not found in other similar compounds .

Actividad Biológica

Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp) is a synthetic amino acid derivative that serves as a phosphotyrosine mimic in peptide synthesis. Its unique structure, which incorporates a phosphonomethyl group, enhances its utility in various biochemical applications, particularly in the study of protein phosphorylation and enzyme interactions. This article provides an overview of the biological activity of Fmoc-Pmp, including its synthesis, mechanisms of action, and relevant case studies.

Fmoc-Pmp is characterized by the following properties:

- Chemical Formula : C₂₄H₂₃N₃O₄P

- Molecular Weight : 463.49 g/mol

- CAS Number : 229180-64-7

- Melting Point : 213-217 °C

These properties facilitate its use as a building block in peptide synthesis and as a tool for studying protein interactions.

Fmoc-Pmp acts primarily as a phosphotyrosine mimic, which allows it to interact with proteins that recognize phosphorylated tyrosine residues. The presence of the phosphonomethyl group enhances its binding affinity to various enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

- Inhibition of Protein Phosphatases : Fmoc-Pmp has been shown to inhibit specific protein phosphatases, thus modulating signaling pathways that are critical for cell growth and differentiation.

- Mimicking Phosphorylation : The compound can effectively mimic phosphorylated tyrosine residues, allowing researchers to study the effects of phosphorylation without the instability associated with actual phosphotyrosine.

Biological Activity

The biological activity of Fmoc-Pmp has been explored in various studies, demonstrating its potential in drug discovery and therapeutic applications.

In Vitro Studies

- Protein Interaction Studies : Fmoc-Pmp has been utilized to investigate the binding affinities of various kinases and phosphatases. For instance, it has been shown to effectively compete with natural substrates for binding to protein tyrosine phosphatases (PTPs), leading to insights into enzyme kinetics and substrate specificity .

- Cellular Assays : In cellular models, Fmoc-Pmp has been used to assess its impact on cell proliferation and apoptosis. Studies indicate that peptides incorporating Fmoc-Pmp can influence signaling pathways related to cancer cell growth .

- Case Study - Cancer Research : A notable case study highlighted the use of Fmoc-Pmp in developing peptide inhibitors for cancer therapy. The incorporation of this amino acid into peptide sequences demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting its potential as a therapeutic agent .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(phosphonomethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24NO7P/c27-24(28)23(13-16-9-11-17(12-10-16)15-34(30,31)32)26-25(29)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,26,29)(H,27,28)(H2,30,31,32)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRYXGOVBZKHLL-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)CP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)CP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375798 | |

| Record name | Fmoc-L-4-Phosphonomethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229180-64-7 | |

| Record name | Fmoc-L-4-Phosphonomethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.